molecular formula C39H48Cl2N4O7 B12063196 Naloxonazine dihydrochloride hydrate

Naloxonazine dihydrochloride hydrate

Cat. No.: B12063196
M. Wt: 755.7 g/mol
InChI Key: FZEFFWGHDWIOOD-VCOBIVQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery of Naloxonazine as a Research Tool

The discovery of naloxonazine is intrinsically linked to another naloxone (B1662785) derivative, naloxazone (B1237472). taylorandfrancis.comwikipedia.org Initially, naloxazone, the hydrazone derivative of naloxone, was studied for its long-acting antagonist effects on opioid receptors. medchemexpress.com Researchers observed that naloxazone appeared to irreversibly inhibit a specific subtype of mu-opioid receptors (µ), which they termed µ1. wikipedia.org

However, further investigation revealed that naloxazone is unstable in acidic solutions and can spontaneously dimerize to form a more stable azine derivative, which was named naloxonazine. taylorandfrancis.comwikipedia.org Subsequent studies suggested that naloxonazine was, in fact, the more active compound responsible for the long-lasting and potent inhibition of the specific opioid binding sites. medchemexpress.com Under experimental conditions where the transformation of naloxazone into naloxonazine was prevented, the irreversible binding effects were not observed, solidifying naloxonazine's role as the active agent. wikipedia.orgmedchemexpress.com This discovery provided neuropharmacologists with a more stable and potent chemical tool for probing the heterogeneity of the opioid receptor system. medchemexpress.com

Significance of Naloxonazine Dihydrochloride (B599025) as a Selective Opioid Receptor Antagonist

Naloxonazine dihydrochloride is a potent and highly selective antagonist for the µ1-opioid receptor subtype. sigmaaldrich.comnih.gov Its significance lies in its ability to discriminate between different types of opioid receptors, particularly the subtypes of the mu-opioid receptor. The compound exhibits a much higher binding affinity for µ-opioid receptors compared to kappa (κ) and delta (δ) opioid receptors. caymanchem.com More importantly, it selectively targets the high-affinity µ1 binding sites over other µ receptor populations. caymanchem.com

The antagonist action of naloxonazine is characterized as long-lasting, and it is often described as an irreversible inhibitor because its effects persist even after extensive washing of the tissue preparation. taylorandfrancis.commedchemexpress.com This suggests a very slow dissociation from the receptor or the formation of a covalent bond, effectively blocking the receptor for an extended period. wikipedia.org This property allows researchers to conduct experiments where the µ1 receptors are selectively and durably inactivated, enabling the study of the remaining receptor populations. nih.gov

The table below summarizes the binding affinities of naloxonazine for various opioid receptors, illustrating its selectivity.

Receptor TypeBinding Affinity (Ki or Kd in nM)Reference
μ-opioid receptor (general)0.054 caymanchem.com
μ1-opioid receptor0.1 caymanchem.com
κ-opioid receptor11 caymanchem.com
δ-opioid receptor8.6 caymanchem.com

This table presents the dissociation constants (Ki or Kd) which indicate the concentration of the ligand (naloxonazine) required to occupy 50% of the receptors. A lower value signifies a higher binding affinity.

Role of Naloxonazine Dihydrochloride in Differentiating Opioid Receptor Subtypes

The selective antagonism of the µ1-opioid receptor by naloxonazine has been instrumental in differentiating the physiological functions mediated by various opioid receptor subtypes. opioids.wiki By selectively blocking µ1 receptors, scientists can observe which effects of opioid agonists persist, thereby attributing those effects to other receptor subtypes, such as µ2, delta, or kappa receptors. nih.gov

A classic example of this application is in the separation of opioid-induced analgesia from respiratory depression. Early studies demonstrated that pretreatment with naloxonazine could block the analgesic effects of morphine, while the respiratory depressant effects remained unaffected. nih.gov This provided strong evidence for the hypothesis that µ1 receptors are primarily responsible for mediating analgesia, whereas µ2 receptors are involved in respiratory depression. nih.govopioids.wiki

Further research has utilized naloxonazine to characterize the receptor mechanisms of various opioid compounds. For instance, studies have shown that naloxonazine can antagonize the antinociceptive (pain-blocking) effects of selective µ1-agonists like H-Tyr-D-Arg-Phe-beta-Ala-OH (TAPA). nih.gov In contrast, its ability to block the effects of less selective µ-agonists like [D-Ala(2), Me-Phe(4), Gly(ol)(5)]enkephalin (DAMGO) can be partial, highlighting the different receptor subtype interactions of these agonists. nih.gov Naloxonazine has also been employed in research on the rewarding effects of substances like cocaine, where it was found to block cocaine-induced conditioned place preference, suggesting an involvement of µ1-opioid receptors in this behavior. nih.gov

The table below summarizes key research findings where naloxonazine was used to differentiate opioid receptor functions.

Research AreaKey Finding with NaloxonazineImplication for Receptor FunctionReference
Analgesia vs. Respiratory DepressionBlocks morphine analgesia but not respiratory depression.Suggests µ1 receptors mediate analgesia, while µ2 receptors mediate respiratory depression. nih.gov
Agonist Characterization (TAPA)Antagonized the antinociceptive effect of TAPA at both supraspinal and spinal levels.Indicates TAPA acts as a highly selective µ1-opioid receptor agonist. nih.gov
Agonist Characterization (DAMGO)Partially blocked the antinociceptive response to DAMGO after intracerebroventricular injection.Reveals different antinociceptive mechanisms for DAMGO compared to highly selective µ1 agonists. nih.gov
Cocaine Reward PathwayBlocked cocaine-induced conditioned place preference in rats.Indicates µ1-opioid receptor antagonism can interfere with the rewarding effects of cocaine. nih.gov

Properties

Molecular Formula

C39H48Cl2N4O7

Molecular Weight

755.7 g/mol

IUPAC Name

(4R,4aS,7E,7aR,12bS)-7-[(E)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(2-methylprop-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrate;dihydrochloride

InChI

InChI=1S/C39H44N4O6.2ClH.H2O/c1-4-15-42-16-13-36-30-22-5-7-26(44)32(30)48-34(36)24(9-11-38(36,46)28(42)18-22)40-41-25-10-12-39(47)29-19-23-6-8-27(45)33-31(23)37(39,35(25)49-33)14-17-43(29)20-21(2)3;;;/h4-8,28-29,34-35,44-47H,1-2,9-20H2,3H3;2*1H;1H2/b40-24+,41-25+;;;/t28-,29-,34+,35+,36+,37+,38-,39-;;;/m1.../s1

InChI Key

FZEFFWGHDWIOOD-VCOBIVQDSA-N

Isomeric SMILES

CC(=C)CN1CC[C@]23[C@@H]4/C(=N/N=C/5\CC[C@]6([C@H]7CC8=C9[C@]6([C@H]5OC9=C(C=C8)O)CCN7CC=C)O)/CC[C@]2([C@H]1CC1=C3C(=C(C=C1)O)O4)O.O.Cl.Cl

Canonical SMILES

CC(=C)CN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.O.Cl.Cl

Origin of Product

United States

Pharmacological Profile and Receptor Interaction Mechanisms of Naloxonazine Dihydrochloride

Mu-Opioid Receptor Selectivity and Affinity

Naloxonazine exhibits a pronounced selectivity and high affinity for the μ-opioid receptor, which is the primary target for many clinically used opioid analgesics like morphine. This selectivity is a cornerstone of its pharmacological characterization and its utility in research.

Early pharmacological studies utilizing naloxonazine were instrumental in the classification of μ-opioid receptor subtypes, leading to the distinction between μ1 and μ2 receptors. nih.gov Naloxonazine demonstrates a high affinity for the μ1-opioid receptor subtype. nih.govnih.gov This high-affinity binding is potent, with studies indicating that naloxonazine can inhibit high-affinity opiate binding sites at nanomolar concentrations. researchgate.net The interaction is characterized by a half-maximal binding concentration of approximately 2 nM. excelleratebio.com This potent and selective antagonism at μ1 sites has been demonstrated in various experimental models. For instance, pretreatment with naloxonazine has been shown to selectively block the antinociceptive effects of μ-selective agonists administered supraspinally. nih.gov

The formation of naloxonazine from its precursor, naloxazone (B1237472), is a key aspect of its activity. Naloxazone itself was identified as a long-acting inhibitor of high-affinity μ1 binding sites; however, subsequent research revealed that naloxonazine, the azine derivative, is the more active compound responsible for these effects. researchgate.net

Receptor SubtypeBinding Affinity (IC50/K_d)Reference
μ-Opioid Receptor~2 nM (K_d) excelleratebio.com
μ1-Opioid ReceptorHigh Affinity (Qualitative) nih.govnih.gov

While naloxonazine is highly selective for the μ-opioid receptor, its interaction with other opioid receptor subtypes, namely the kappa (κ) and delta (δ) receptors, is significantly weaker. This differential binding profile is crucial for its use as a selective pharmacological tool. The parent compound, naloxone (B1662785), demonstrates a binding affinity hierarchy of μ > κ > δ. ndafp.org Studies with naloxonazine indicate a similar, if not more pronounced, selectivity for the μ-receptor.

Research has shown that pretreatment with naloxonazine does not significantly affect the antinociceptive effects of delta-selective agonists like [D-Pen2, D-Pen5]enkephalin (DPDPE), which supports its low affinity for the δ-opioid receptor. nih.gov While specific binding affinity values (K_i) for naloxonazine at κ and δ receptors are not extensively documented in the literature, its functional selectivity points towards a pharmacological profile dominated by its potent μ-receptor antagonism.

Receptor SubtypeNaloxonazine Interaction/AffinityReference
μ-Opioid ReceptorHigh affinity and potent antagonism. researchgate.netexcelleratebio.com
δ-Opioid ReceptorLow affinity; does not significantly antagonize δ-selective agonists. nih.gov
κ-Opioid ReceptorLower affinity compared to the μ-opioid receptor. ndafp.org

The gene encoding the μ-opioid receptor (OPRM1) undergoes extensive alternative splicing, giving rise to a variety of receptor isoforms. youtube.comelifesciences.org These splice variants often differ in their C-terminal tails, which can lead to distinct signaling properties and pharmacological profiles, even though the ligand-binding pocket remains identical. nih.gov This creates a layer of complexity in opioid pharmacology.

The existence of splice variants like MOR-1B, which possess the same seven-transmembrane structure but a different C-terminal tail than the canonical MOR-1, suggests that they may exhibit differential regulation and function. While naloxonazine was fundamental in the initial pharmacological distinction of μ-receptor subtypes, detailed studies on its specific binding affinities and functional interactions with the full range of currently identified splice variants, such as MOR-1B, are not widely available. However, the identical nature of the binding pocket across these seven-transmembrane variants suggests that naloxonazine would retain its antagonist properties. More functionally divergent are the truncated six-transmembrane variants, which may require heterodimerization with other receptors to become pharmacologically active targets. nih.govnih.gov The precise role of naloxonazine in modulating the activity of these various splice variant complexes remains an area for further investigation.

Irreversible Antagonism and Long-Lasting Effects

A defining characteristic of naloxonazine is its irreversible antagonism at the μ-opioid receptor, which results in a prolonged duration of action. This property distinguishes it from reversible antagonists like its parent compound, naloxone.

The irreversible nature of naloxonazine's binding is a consequence of its chemical structure and reactivity within the receptor's binding pocket. Naloxonazine is the azine dimer of naloxone's hydrazone derivative. researchgate.net This azine structure is believed to be responsible for the irreversible blockade of opiate binding sites. nih.gov While the precise molecular mechanism is not fully elucidated for naloxonazine, it is proposed to involve the formation of a stable, likely covalent, bond with the receptor. This is supported by findings that its inhibition of opiate binding is resistant to extensive washing procedures that would typically remove reversibly bound ligands. researchgate.net

In studies of other irreversible morphinan (B1239233) antagonists like β-funaltrexamine (β-FNA), a covalent bond has been identified with a specific lysine (B10760008) residue (K233) in the fifth transmembrane domain of the μ-opioid receptor. nih.gov It is plausible that naloxonazine engages in a similar, highly stable interaction with amino acid residues within the binding pocket, leading to its irreversible antagonism.

The irreversible binding of naloxonazine is reflected in its dissociation kinetics. The dissociation rate constant (k_off) for naloxonazine is extremely low, resulting in a very long residence time at the receptor. excelleratebio.com Studies using radiolabeled [3H]naloxonazine have shown that a substantial portion, approximately 40%, of its specific binding is resistant to displacement by other ligands and to multiple washes. excelleratebio.com This indicates that once bound, naloxonazine occupies the receptor for an extended period.

Maximal binding of naloxonazine to brain membranes is achieved within approximately 90 minutes at 25°C. excelleratebio.com The long duration of receptor occupancy means that its antagonist effects persist long after the compound has been cleared from systemic circulation, a characteristic feature of its in vivo pharmacological activity. This prolonged, irreversible blockade has made naloxonazine a critical tool for studying the long-term consequences of μ-opioid receptor antagonism.

Kinetic ParameterFindingReference
ReversibilityA significant portion (~40%) of binding is not freely reversible. excelleratebio.com
Receptor OccupancyLong-lasting; resistant to extensive washing and displacement. researchgate.netexcelleratebio.com
Time to Max. Binding~90 minutes (in vitro at 25°C). excelleratebio.com
Dissociation Rate (k_off)Implied to be very low, consistent with irreversible binding. excelleratebio.com

Competitive vs. Non-Competitive Antagonism Considerations

The classification of an antagonist as either competitive or non-competitive is fundamental to understanding its pharmacological profile. A competitive antagonist vies with an agonist for the same binding site on a receptor in a reversible manner. derangedphysiology.com This means the inhibitory effect of a competitive antagonist can be surmounted by increasing the concentration of the agonist. derangedphysiology.comderangedphysiology.com In contrast, a non-competitive antagonist reduces the efficacy of an agonist through a mechanism that does not involve direct competition for the same binding site. derangedphysiology.com This can occur if the antagonist binds to an allosteric site (a different site on the receptor) or binds irreversibly to the active site, often through a covalent bond. derangedphysiology.com Such antagonism is typically insurmountable, meaning that even at high concentrations, the agonist cannot achieve its maximum effect. derangedphysiology.com

The case of naloxonazine presents a complex and debated picture regarding its mode of antagonism at the µ-opioid receptor (MOR). Naloxonazine is a dimeric azine derivative of naloxone and is recognized as a potent and long-acting antagonist, particularly selective for the µ₁-opioid receptor subtype. taylorandfrancis.comnih.govcaymanchem.comwikipedia.org

Early research provided evidence suggesting that naloxonazine acts as an irreversible, and therefore non-competitive, antagonist. This was inferred from its long-lasting inhibition of high-affinity µ₁ binding sites and the fact that its binding to tissue preparations was resistant to extensive washing—a procedure that would typically remove reversibly bound ligands. taylorandfrancis.comnih.gov The formation of a covalent bond between the antagonist and the receptor's active site is a proposed mechanism for this seemingly irreversible action, which would permanently block the receptor until it is naturally recycled by the cell. wikipedia.org This type of interaction is a hallmark of insurmountable antagonism. derangedphysiology.com

This discrepancy suggests that the interaction of naloxonazine with the µ-opioid receptor may be more nuanced than a simple competitive or non-competitive model. It is possible that while naloxonazine is the more active and stable compound formed from naloxazone, its ability to form a truly stable covalent linkage under all conditions is not definitive. taylorandfrancis.comnih.gov The debate highlights the complexities in characterizing drug-receptor interactions based solely on binding assays and wash-out experiments.

Table 1: Receptor Binding Affinity of Naloxonazine

This table summarizes the binding affinity (Ki) and dissociation constants (Kd) of naloxonazine for different opioid receptor types, indicating its selectivity. Lower values denote higher affinity.

Receptor TypeBinding ConstantValue (nM)Reference
µ-Opioid ReceptorKi0.054 caymanchem.com
κ-Opioid ReceptorKi11 caymanchem.com
δ-Opioid ReceptorKi8.6 caymanchem.com
µ₁-Opioid ReceptorKd0.1 caymanchem.com
µ-Opioid ReceptorKd2 caymanchem.com
δ-Opioid ReceptorKd5 caymanchem.com

Table 2: Comparison of Antagonism Types and Naloxonazine Research Findings

This table contrasts the characteristics of competitive and non-competitive antagonism with the reported experimental observations for naloxonazine.

CharacteristicCompetitive AntagonismNon-Competitive AntagonismNaloxonazine Findings
Binding Site Binds to the same site as the agonist. derangedphysiology.comBinds to an allosteric site or irreversibly to the active site. Evidence points to interaction with the high-affinity µ₁ binding site. wikipedia.orgnih.gov
Effect on Agonist Efficacy Reduces agonist potency, but maximum efficacy (Emax) is maintained. derangedphysiology.comReduces maximum efficacy (Emax) of the agonist. derangedphysiology.comSome studies show a reduction in ligand affinity without changing binding capacity, suggesting a competitive profile. taylorandfrancis.com
Reversibility Reversible; can be overcome by increasing agonist concentration. derangedphysiology.comCan be irreversible (e.g., covalent binding) and insurmountable. Described as an "irreversible" antagonist whose binding is resistant to washing. nih.govwikipedia.org Other studies suggest reversible competitive interactions. taylorandfrancis.com

Molecular and Cellular Mechanisms of Naloxonazine Dihydrochloride Action

G-Protein Coupling Inhibition

Opioid receptors belong to the G-protein-coupled receptor (GPCR) superfamily. nih.govnih.gov Their activation by agonists typically leads to the engagement of inhibitory G-proteins (Gαi/o), which initiates a cascade of intracellular events. nih.govnih.gov Naloxonazine interferes with this process by modulating the receptor's ability to couple with and activate these G-proteins.

Effects on Agonist-Stimulated GTPγS Binding

The activation of G-proteins is commonly measured by agonist-stimulated [³⁵S]GTPγS binding assays. frontiersin.org In the presence of an opioid agonist, the receptor facilitates the exchange of GDP for GTP on the Gα subunit, a process mimicked in vitro by the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS. Studies on opioid receptor signaling show that chronic exposure to agonists like morphine can lead to a pathological "switch" in G-protein coupling. nih.gov While acute activation couples the µ-opioid receptor to inhibitory Gαi/o proteins, chronic exposure can induce coupling to stimulatory Gαs proteins. nih.gov

Research on the related antagonist naloxone (B1662785) demonstrates that co-treatment with an opioid can attenuate this switch, preventing the emergent coupling to Gs. nih.gov As an antagonist, naloxonazine's primary role is to prevent agonist binding and subsequent G-protein activation, which would be observed as an inhibition of agonist-stimulated [³⁵S]GTPγS binding. Furthermore, some opioid antagonists can exhibit negative intrinsic activity, meaning they can reduce the basal level of G-protein activation that occurs even in the absence of an agonist. researchgate.net This effect is often dependent on the ionic environment, particularly the concentration of sodium ions, which allosterically modulate the receptor's conformational state and its interaction with G-proteins. nih.govresearchgate.net

Modulation of Receptor-Effector Coupling Pathways

The coupling of the opioid receptor to its G-protein is the first step in modulating downstream effector pathways. The canonical pathway involves Gαi/o-mediated inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov However, following chronic opioid administration, a compensatory upregulation of the adenylyl cyclase system occurs. nih.govscispace.com The G-protein coupling switch from Gαi/o to Gαs further exacerbates this dysregulation. nih.gov

Naloxonazine modulates these pathways primarily through its antagonist action at the µ-opioid receptor. By blocking the receptor, it prevents both the acute inhibitory signal and the long-term adaptive changes, including the switch to Gs coupling. nih.gov This action effectively uncouples the receptor from the cellular machinery that leads to pathological signaling. Moreover, studies indicate that naloxonazine produces a prolonged antagonism of not only µ-opioid receptors but also central delta (δ) opioid receptor activity, suggesting it can modulate the receptor-effector coupling of multiple opioid receptor subtypes. nih.govnih.govphysiology.org

Adenylyl Cyclase Modulation

Adenylyl cyclase (AC) is a key effector enzyme in opioid signaling, and its activity is tightly regulated by G-proteins. scispace.comnih.gov The modulation of this enzyme is central to the cellular adaptations seen with long-term opioid use.

Inhibition of Opioid-Induced cAMP Overshoot in Cellular Models

A hallmark of opioid dependence in cellular models, such as Neuroblastoma × Glioma (NG108-15) hybrid cells, is the phenomenon of cAMP overshoot. nih.govfrontiersin.org Chronic exposure to an opioid like morphine initially inhibits adenylyl cyclase, but this leads to a compensatory upregulation of the enzyme. scispace.comnih.gov When the opioid is abruptly removed or blocked by an antagonist like naloxonazine, the upregulated adenylyl cyclase is no longer inhibited, resulting in a dramatic, transient surge in cAMP production, known as cAMP overshoot or superactivation. frontiersin.org

Naloxonazine dihydrochloride (B599025) has been identified as a potent inhibitor of this morphine-induced cAMP overshoot. nih.govnih.gov In high-throughput screening assays using a human embryonic kidney cell line expressing the µ-opioid receptor (HEK-MOR), naloxonazine was among the most effective compounds at preventing this withdrawal-induced cAMP spike. nih.govscispace.com This inhibitory action on the cAMP overshoot serves as a direct biochemical measure of its ability to interfere with the cellular mechanisms of opioid dependence. frontiersin.org

Table 1: Potency of Naloxone-Related Compounds in Inhibiting Morphine-Induced cAMP Overshoot
CompoundReported IC₅₀ Range (µM)Cellular ModelReference
Naloxonazine Dihydrochloride0.12 - 4.61HEK-MOR nih.gov
Naloxone Hydrochloride0.12 - 4.61HEK-MOR nih.gov
Naltrexone Hydrochloride0.12 - 4.61HEK-MOR nih.gov
Levallorphan Tartrate0.12 - 4.61HEK-MOR nih.gov
Naltriben Methanesulfonate0.12 - 4.61HEK-MOR nih.gov

Implications for Receptor Desensitization and Adaptations

Receptor desensitization refers to the process where a receptor's response to an agonist diminishes over time with continuous exposure. nih.gov This is an initial step in a continuum of cellular adaptations that can ultimately lead to tolerance and dependence. The upregulation of the adenylyl cyclase/cAMP pathway is a key long-term biochemical adaptation. nih.govfrontiersin.org

The ability of naloxonazine to inhibit the cAMP overshoot suggests it directly counteracts these long-term adaptations. nih.gov By preventing this biochemical manifestation of withdrawal, naloxonazine may help to dissociate the acute effects of opioids from the development of dependence. scispace.comnih.gov While desensitization involves molecular events like receptor phosphorylation and internalization, the upregulation of adenylyl cyclase is a downstream consequence that perpetuates the dependent state. nih.govnih.gov Naloxonazine's action at this level highlights its potential to modulate the neurobiological basis of opioid addiction. nih.gov

Intracellular Signaling Pathway Interactions

The signaling of opioid receptors is not limited to adenylyl cyclase but involves a network of intracellular pathways, including those mediated by G-protein βγ subunits (Gβγ) and mitogen-activated protein kinases (MAPKs). nih.govnih.gov Naloxonazine's interaction profile suggests it can influence multiple signaling branches.

Direct binding and pharmacological studies have characterized naloxonazine as a selective, high-affinity antagonist for the µ₁-opioid receptor subtype, with a long duration of action. nih.govphysiology.orgnih.gov Importantly, it has also been shown to produce prolonged antagonism of central delta (δ) opioid receptors in vivo. nih.govnih.gov This dual antagonism implies that naloxonazine can block the intracellular signaling pathways coupled to both µ- and δ-receptors, which can differ in their downstream effects and G-protein preferences.

Furthermore, chronic morphine treatment has been shown to induce a Gβγ-mediated interaction with adenylyl cyclase types II and IV, a process that is attenuated by co-treatment with naloxone. nih.gov Given its structural and functional similarity, naloxonazine likely interferes with this Gβγ-dependent signaling as well. By blocking the initial receptor activation, naloxonazine prevents the dissociation of the G-protein heterotrimer and the subsequent signaling by its constituent Gα and Gβγ subunits, thereby inhibiting multiple downstream pathways that contribute to the complex cellular response to opioids. nih.gov

Influence on Downstream Signaling Cascades (e.g., DARPP-32 phosphorylation)

Naloxonazine has been shown to modulate key downstream signaling molecules involved in the dopaminergic system, most notably the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). The phosphorylation state of DARPP-32 is a critical control point in signal transduction, integrating signals from various neurotransmitters, including dopamine (B1211576) and opioids. nih.govnih.gov

Research indicates that naloxonazine can attenuate the phosphorylation of DARPP-32. In a study examining the effects of methamphetamine in mice, pretreatment with naloxonazine significantly counteracted the increase in phosphorylated DARPP-32 at the Threonine75 (Thr75) residue induced by the stimulant. medchemexpress.com The activation of μ-opioid receptors generally leads to an inhibition of adenylyl cyclase, which in turn affects the phosphorylation state of DARPP-32. nih.govjove.com Specifically, μ-opioid receptor agonists can inhibit the increase in DARPP-32 phosphorylation that is stimulated by the activation of dopamine D1 receptors. nih.govmdpi.com By acting as an antagonist at the μ₁-receptor, naloxonazine blocks this inhibitory effect, thereby altering the phosphorylation status of DARPP-32 and influencing the subsequent signaling cascade. medchemexpress.com The modulation of DARPP-32 phosphorylation is a key mechanism through which opioids and their antagonists can influence neuronal function and behavior. nih.gov

Table 1: Effect of Naloxonazine on DARPP-32 Phosphorylation

Experimental ModelInducing AgentObserved Effect of NaloxonazineSpecific Phosphorylation SiteReference
Male ICR miceMethamphetamineSignificantly attenuated the increase in phosphorylated DARPP-32 levelsPhospho-Thr75 medchemexpress.com

Impact on Neuronal Plasticity Mechanisms

The signaling of endogenous opioids through their receptors is a fundamental component of neuronal plasticity, the brain's ability to adapt its structure and function in response to experience. nih.govnih.gov By blocking μ₁-opioid receptors, naloxonazine can interfere with these processes. While direct studies on naloxonazine's effect on specific forms of plasticity like long-term potentiation (LTP) or long-term depression (LTD) are limited, its mechanism of action strongly suggests an influential role.

Endogenous opioid action is known to induce neuroplastic changes in brain regions like the ventral tegmental area (VTA). For instance, repeated natural rewarding experiences can lead to a reduction in the cell body size of VTA dopamine neurons, a change that is dependent on opioid receptor activation and can be blocked by the non-selective opioid antagonist naloxone. nih.gov This indicates that opioid receptor signaling is critical for this form of structural plasticity. As a selective μ₁-antagonist, naloxonazine would be expected to similarly block plasticity dependent on this specific receptor subtype.

Furthermore, the broader family of opioid receptors is deeply involved in modulating synaptic strength. For example, the endogenous opioid dynorphin, acting through kappa-opioid receptors (KOR), can abolish LTP in certain striatal neurons. nih.gov Antagonizing these opioid receptors can, in turn, enhance LTP. nih.gov This principle highlights how opioid antagonists can actively shape synaptic plasticity. Another recently identified form of neuroplasticity is adaptive myelination, where the myelin sheath around axons is modified by neuronal activity, a process that can be driven by experiences, including the use of opioid drugs. stanford.edu Given that naloxonazine interrupts opioid signaling, it has the potential to modulate such experience-dependent changes in myelination and other forms of long-term neural adaptation.

Table 2: Implied Effects of Opioid Antagonism on Neuronal Plasticity

Plasticity MechanismBrain RegionEffect of Opioid Antagonism (Inferred/General)Specific FindingReference
Structural Plasticity (Soma Size)Ventral Tegmental Area (VTA)Blocks experience-induced reduction in dopamine neuron soma sizeEffect demonstrated with the non-selective antagonist naloxone nih.gov
Long-Term Potentiation (LTP)StriatumEnhances LTP in direct pathway spiny projection neurons (dSPNs)Effect demonstrated with a KOR antagonist nih.gov
Adaptive MyelinationVentral Tegmental Area (VTA)Potential to modulate experience-driven changes in myelin thicknessOpioid use drives myelination of dopamine-producing cells stanford.edu

Preclinical Investigations of Naloxonazine Dihydrochloride in Animal Models

Role in Pain Modulation and Antinociception

Naloxonazine's unique selectivity for the μ1-opioid receptor has made it an invaluable tool for dissecting the complex mechanisms of opioid-mediated pain relief.

Research has demonstrated that naloxonazine can selectively block the pain-relieving (antinociceptive) effects of morphine, particularly at the supraspinal level. In studies using mice, pretreatment with naloxonazine produced a significant rightward shift in the dose-response curve for antinociception induced by intracerebroventricularly (i.c.v.) administered morphine and the μ-selective agonist DAGO ([D-Ala2, N-methyl-Phe4, Gly5-ol]enkephalin). nih.gov This indicates that a higher dose of the opioid agonist was required to produce the same level of pain relief, confirming that naloxonazine antagonizes the μ-receptors mediating this effect. nih.gov

Conversely, the same naloxonazine pretreatment did not alter the antinociceptive effects of morphine or DAGO when they were administered intrathecally (i.t.), suggesting that the μ-opioid receptors at the spinal level involved in antinociception are naloxonazine-insensitive. nih.gov These findings support the view that opioids may produce their analgesic effects through different receptor mechanisms at supraspinal versus spinal sites, with naloxonazine-sensitive μ1-receptors being critical for supraspinal opioid antinociception. nih.gov Further studies have corroborated that naloxonazine can reverse morphine-induced effects, highlighting its role as a μ1-opioid receptor antagonist. nih.gov

Table 1: Effect of Naloxonazine Pretreatment on Opioid-Induced Antinociception in Mice

Opioid AgonistAdministration RouteNaloxonazine Effect on AntinociceptionSource(s)
Morphine Supraspinal (i.c.v.)Marked antagonism nih.gov
Morphine Spinal (i.t.)No alteration nih.gov
DAGO Supraspinal (i.c.v.)Marked antagonism nih.gov
DAGO Spinal (i.t.)No alteration nih.gov
DPDPE Supraspinal (i.c.v.)No alteration nih.gov

The parabrachial nucleus (PBN), a brainstem area known to control ingestive behavior and process pain signals, contains a significant population of μ-opioid receptors. nih.govnih.gov Studies have shown that these receptors are of the μ1 subtype, as naloxonazine dose-dependently inhibits μ-agonist-stimulated G-protein coupling in this region. nih.gov Direct administration of naloxonazine into the lateral PBN was found to decrease food intake, a behavior modulated by this nucleus, confirming the functional activity of μ1 receptors in this area. nih.gov Given the established role of the PBN in transmitting nociceptive information to brain regions like the amygdala, the presence and functional antagonism of μ1 receptors by naloxonazine in this nucleus point to its involvement in the modulation of pain signals. nih.govnih.gov

The parafascicular nucleus (PF) of the thalamus is another critical site for processing pain information. nih.govnih.gov Noxious stimuli have been shown to excite the majority of neurons in the PF. nih.gov While studies have not used naloxonazine directly in this nucleus, research using the general opioid antagonist naloxone (B1662785) has demonstrated that the effects of morphine on PF neurons are mediated by opioid receptors. nih.govnih.gov Morphine's ability to reduce both spontaneous firing and noxious-evoked responses in PF neurons is blocked by naloxone. nih.govnih.gov This suggests that opioid receptors within the PF are crucial for modulating ascending pain signals, and these findings support the hypothesis that opioids participate in the control of ascending pain mechanisms at the thalamic level. nih.gov

Modulation of Reward and Reinforcement Pathways

Naloxonazine has been instrumental in exploring the role of μ1-opioid receptors in the rewarding and reinforcing effects of various substances of abuse and natural rewards.

The interaction between the opioid and dopamine (B1211576) systems is critical in mediating the behavioral effects of psychostimulants like methamphetamine. While direct studies using naloxonazine on methamphetamine-induced locomotor activity are limited, research with the general opioid antagonist naloxone provides insight into this relationship. Pretreatment with naloxone has been found to increase the intensity of methamphetamine-induced stereotypy, a form of repetitive locomotor behavior, in rats. nih.gov This potentiation suggests that endogenous opioid systems may exert an inhibitory influence on the mesolimbic and nigrostriatal dopamine systems. nih.gov By blocking these opioid receptors, naloxone is thought to release the dopamine systems from this endogenous inhibition, thereby enhancing the motor-stimulant effects of methamphetamine. nih.gov

The role of the endogenous opioid system in nicotine (B1678760) addiction is a significant area of research. Preclinical studies have decisively shown that μ1-opioid receptors are essential for the reinforcing properties of nicotine. In rat models of intravenous nicotine self-administration, pretreatment with naloxonazine significantly reduced the number of active lever presses and, consequently, the number of nicotine infusions received. nih.govbohrium.com

This effect was specific to the μ1-receptor, as antagonists for the δ- (naltrindole) or κ- (GNTI) opioid receptors did not alter nicotine intake. nih.govbohrium.com Crucially, naloxonazine's suppressive effect was specific to nicotine reinforcement, as it did not change lever-pressing behavior when food was used as the reinforcer. nih.govbohrium.com This rules out non-specific effects on general motivation or motor behavior and strongly indicates that activation of μ1-opioid receptors is required for the primary rewarding experience of nicotine. nih.gov These findings identify the μ1-receptor as a key target in the neurocircuitry of nicotine reinforcement. nih.govnih.gov

Table 2: Effects of Selective Opioid Antagonists on Nicotine Self-Administration in Rats

Opioid AntagonistReceptor SelectivityEffect on Nicotine Self-AdministrationEffect on Food Self-AdministrationSource(s)
Naloxonazine μ1 (mu-1)Significantly reducedNo change nih.gov, bohrium.com
Naltrindole δ (delta)No changeNo change nih.gov, bohrium.com
GNTI κ (kappa)No changeNo change nih.gov, bohrium.com

The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAcc), is a primary circuit for reward processing, including that for food. nih.govmdpi.com This system is heavily influenced by endogenous opioids. nih.gov There is a tight interaction between μ-opioid receptors (MORs) and dopamine D2 receptors in the brain's reward circuitry, and MOR antagonists are known to reduce food consumption, partly by blocking dopamine release. nih.gov

Naloxonazine has been used to probe the specific role of the μ1-receptor subtype in this process. Studies have shown that direct administration of naloxonazine into the parabrachial nucleus (PBN), a key site for modulating food consumption, significantly reduces food intake in rats. nih.gov This demonstrates that μ1-opioid receptors in the PBN are involved in the modulation of feeding. nih.gov However, in other experimental paradigms where naloxonazine was administered systemically to rats trained in self-administration tasks, the compound did not alter behavior reinforced by food pellets. nih.govbohrium.com This suggests that the influence of naloxonazine on food reward may be dependent on the specific neuroanatomical site of action and the experimental context.

Table 3: Preclinical Findings on Naloxonazine and Food Reward

Administration RouteBrain Region TargetedOutcome MeasureFindingSource(s)
Direct InfusionLateral Parabrachial Nucleus (LPBN)Food IntakeReduced food intake by 42.3% nih.gov
SystemicWhole BrainFood Self-AdministrationNo alteration in lever-pressing for food nih.gov, bohrium.com

Regulation of Physiological Functions

Naloxonazine dihydrochloride (B599025), an irreversible and selective antagonist of the mu-1 (µ₁) opioid receptor, has been the subject of preclinical studies to elucidate its role in various physiological processes, particularly those modulated by the endogenous opioid system. Research in animal models has focused on its influence on feeding behavior and has also uncovered potential therapeutic effects outside of its classical opioid receptor antagonism.

The endogenous opioid system is a well-established regulator of food intake, with µ-opioid receptors playing a significant role in the rewarding or "hedonic" aspects of eating. Naloxonazine's selective blockade of the µ₁ receptor subtype has made it a valuable tool for dissecting the specific pathways involved in feeding.

Studies in rat models have demonstrated that naloxonazine can effectively reduce food intake under various conditions. In freely feeding and food-deprived rats, naloxonazine administration inhibits food consumption to a similar extent as the general opioid antagonist, naloxone. nih.gov This suggests that the µ₁ receptor is a key mediator in these fundamental feeding drives. Further research has shown that daily administration of naloxonazine to adult rats leads to significant reductions in both food intake and body weight. nih.gov The effect was even more pronounced in adolescent rats, where the compound significantly curtailed the expected gain in body weight and reduced food intake, and these effects were greater than those observed with naloxone. nih.gov

The specific brain regions involved in these effects have also been investigated. Direct bilateral infusion of naloxonazine into the parabrachial nucleus of the pons in rats resulted in a marked decrease in food consumption, with a 42.3% reduction compared to baseline values. This finding highlights the importance of µ₁ receptors within this specific brain region for modulating feeding.

However, the influence of naloxonazine is not uniform across all models of feeding. For instance, while it inhibits free-feeding and deprivation-induced eating, it does not prevent the feeding induced by 2-deoxy-D-glucose, a substance that stimulates feeding by causing a state of cellular glucose deficiency. nih.gov This indicates that different physiological triggers for hunger may be mediated by different opioid receptor subtypes, with glucoprivic feeding likely involving non-µ₁ pathways. nih.govnih.gov Furthermore, in rats made obese through dietary manipulation, chronic treatment with naloxonazine did not alter their body weight or food intake, suggesting that its efficacy can be influenced by the metabolic state and dietary history of the animal. nih.gov In one study, naloxonazine did not inhibit the short-term intake of a high-fat diet, which was instead reduced by antagonists acting on the µ₂ receptor, suggesting a differentiation of function between µ-opioid receptor subtypes in macronutrient preference. nih.gov

Table 1: Effects of Naloxonazine on Food Intake and Body Weight in Animal Models

Animal Model Study Condition Key Findings Reference(s)
Adult Rats Chronic daily administration Significantly reduced body weight (7%) and food intake (21%) over 14 days. nih.gov
Adolescent Rats Chronic daily administration Significantly reduced body weight gain (53%) and food intake (24%) over 14 days; effects were greater than with naloxone. nih.gov
Freely-feeding and Food-deprived Rats Single administration Inhibited food intake to a similar degree as naloxone. nih.gov
Rats with Diet-induced Obesity Chronic daily administration No significant alteration in body weight or food intake. nih.gov
Rats Direct infusion into parabrachial nucleus Decreased 24-hour food intake by 42.3% from baseline.
Rats 2-Deoxy-D-glucose-induced feeding Did not inhibit food intake, unlike the general antagonist naloxone. nih.gov

Beyond its well-characterized role as an opioid antagonist, naloxonazine has been identified as having potent anti-leishmanial properties that appear to be independent of its action on opioid receptors. nih.govresearchgate.net Leishmaniasis is a parasitic disease caused by the intracellular protozoan Leishmania, which resides and multiplies within host macrophages.

In vitro investigations revealed that naloxonazine is specifically active against the intracellular amastigote stage of Leishmania donovani—the form of the parasite that lives within host cells. nih.govresearchgate.net Remarkably, the compound was inactive against the parasite's other life stages, such as promastigotes and host cell-free axenic amastigotes. nih.govresearchgate.net This indicates that the anti-leishmanial effect of naloxonazine is not due to direct toxicity to the parasite but is instead dependent on the presence and response of the host cell. nih.govresearchgate.net

Further research into the mechanism of action confirmed that it is not mediated by the macrophage's mu-opioid receptors. nih.gov Other mu-opioid receptor antagonists did not show similar anti-leishmanial activity, and knocking down the mu-opioid receptor in the host cells did not prevent naloxonazine from inhibiting parasite growth. nih.gov Instead, microarray profiling of human THP-1 macrophages treated with naloxonazine showed an upregulation of vacuolar-type H+-ATPase (vATPase) subunits. nih.govnih.gov This upregulation was associated with an increased volume of intracellular acidic vacuoles within the host macrophage. nih.govnih.gov

This host-cell-mediated effect creates a more hostile environment for the parasite. The anti-leishmanial activity of naloxonazine was functionally linked to this vacuolar remodeling, as its effect was abolished when co-administered with concanamycin (B1236758) A, a known vATPase inhibitor. nih.govnih.gov These findings demonstrate that naloxonazine works indirectly against Leishmania by modulating host cell functions, specifically by enhancing the acidification of intracellular compartments, which in turn inhibits parasite survival and growth. nih.govresearchgate.net The compound was also found to be most effective during the early stages of infection. researchgate.net

Table 2: Anti-Leishmanial Activity of Naloxonazine

Parameter Observation Significance Reference(s)
Target Stage Active against intracellular L. donovani amastigotes; inactive against promastigotes and axenic amastigotes. Activity is host-cell dependent, not directly parasiticidal. nih.govresearchgate.net
Mechanism Upregulates host cell vATPase, increasing the volume of intracellular acidic vacuoles. The anti-leishmanial effect is indirect, mediated by host cell vacuolar remodeling. nih.govnih.govresearchgate.net
Opioid Receptor Involvement Effect is independent of host macrophage mu-opioid receptors. Demonstrates a novel, non-opioid mechanism of action for the compound. nih.gov
Verification Anti-leishmanial effect is abolished by the vATPase inhibitor concanamycin A. Confirms that the vATPase-mediated acidification is the crucial mechanism. nih.govnih.gov

| Selectivity | Active against both antimonial-susceptible and antimonial-resistant L. donovani strains. | Suggests the mechanism is distinct from existing resistance pathways. | nih.govresearchgate.net |

Table 3: Chemical Compounds Mentioned

Compound Name
Naloxonazine dihydrochloride hydrate
Naloxone
2-deoxy-D-glucose
Concanamycin A
beta-funaltrexamine

Methodological Approaches in Naloxonazine Dihydrochloride Research

In Vitro Experimental Paradigms

In vitro studies form the foundational tier of research, allowing for the precise characterization of naloxonazine's interaction with its molecular targets in isolated systems. These experimental paradigms are instrumental in determining the compound's affinity, selectivity, and functional consequences at the receptor level.

Radioligand Binding Assays for Receptor Affinity and Selectivity Determination

Radioligand binding assays are a cornerstone in the pharmacological characterization of naloxonazine, providing quantitative data on its affinity and selectivity for various opioid receptor subtypes. This technique involves the use of a radioactively labeled ligand (a "radioligand") that binds to the receptor of interest. The affinity of naloxonazine is then determined by its ability to compete with and displace the radioligand from the receptors.

In a typical assay, membranes prepared from tissues or cells expressing opioid receptors are incubated with a specific radioligand, such as [³H]-naloxone, and varying concentrations of unlabeled naloxonazine. nih.gov The amount of bound radioactivity is then measured, and the concentration of naloxonazine that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) is calculated. This value can then be used to determine the equilibrium dissociation constant (Ki), which reflects the affinity of naloxonazine for the receptor. By performing these assays with radioligands selective for different opioid receptor subtypes (μ, δ, κ), the selectivity profile of naloxonazine can be established. nih.gov For instance, studies have shown that naloxonazine exhibits a high affinity for μ-opioid receptors. nih.gov

The following table illustrates the type of data generated from radioligand binding assays:

CompoundReceptor SubtypeRadioligandKi (nM)Reference Tissue/Cell Line
Naloxonazineμ (mu)[³H]-NaloxoneData not available in snippetsRat brain membranes
Naloxone (B1662785)μ (mu)[³H]-Naloxone3.9Expressed mammalian opioid receptors
Naloxoneκ (kappa)[³H]-Naloxone16Expressed mammalian opioid receptors
Naloxoneδ (delta)[³H]-Naloxone95Expressed mammalian opioid receptors

This table is representative of data from radioligand binding assays. The Ki values for naloxone are provided for comparative context. nih.gov

Functional Assays for G-Protein Activation (e.g., [35S]GTPγS Autoradiography)

To assess the functional consequences of naloxonazine binding to opioid receptors, researchers employ assays that measure G-protein activation. Opioid receptors are G-protein coupled receptors (GPCRs), and their activation by an agonist initiates a signaling cascade that begins with the binding of guanosine (B1672433) triphosphate (GTP) to the G-protein. The [³⁵S]GTPγS binding assay is a widely used method to quantify this initial step in receptor activation. nih.gov

In this assay, cell membranes containing the opioid receptor of interest are incubated with [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, in the presence of naloxonazine. nih.gov If naloxonazine acts as an antagonist, it will block the agonist-induced increase in [³⁵S]GTPγS binding. Conversely, if it has partial agonist activity, it may stimulate [³⁵S]GTPγS binding on its own. nih.gov The amount of radioactivity incorporated into the membranes is measured and provides a direct indication of the level of G-protein activation. nih.gov This assay is crucial for determining whether naloxonazine is a pure antagonist, a partial agonist, or an inverse agonist at a particular opioid receptor subtype.

A summary of findings from such functional assays is presented below:

CompoundReceptorAssayFunctional EffectCell System
Naloxonazineμ-opioid receptor[³⁵S]GTPγS BindingAntagonist activityCHO cells expressing human μOR
DAMGO (agonist)μ-opioid receptor[³⁵S]GTPγS BindingStimulation of bindingCHO cells expressing human μOR
Naloxoneμ-opioid receptor[³⁵S]GTPγS BindingPartial agonist activity at low GDPCHO cells expressing human μOR

This table summarizes the functional effects of different compounds on G-protein activation as measured by the [³⁵S]GTPγS binding assay. nih.gov

Cell-Based Assays for Intracellular Signaling (e.g., cAMP Production)

Downstream of G-protein activation, opioid receptor signaling involves the modulation of intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Cell-based assays that measure changes in cAMP levels are therefore valuable tools for characterizing the functional activity of compounds like naloxonazine. The activation of μ-opioid receptors typically leads to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis, resulting in decreased intracellular cAMP levels. nih.gov

To investigate naloxonazine's effect on this pathway, cells expressing the opioid receptor of interest are treated with an agonist to inhibit cAMP production. Naloxonazine is then added to determine its ability to reverse the agonist's effect. A successful reversal, indicated by an increase in cAMP levels back towards baseline, would confirm its antagonist activity. nih.gov Various assay formats, including those based on homogeneous time-resolved fluorescence (HTRF) or luminescence (e.g., cAMP-Glo™ Assay), are available to quantify cAMP levels in a high-throughput manner. nih.gov

Research has identified naloxonazine dihydrochloride (B599025) as a potent inhibitor of morphine-induced cAMP overshoot, a phenomenon observed upon withdrawal from chronic morphine treatment in cell models. nih.gov

CompoundCell LineEffect on cAMPAssay TypePotency (IC₅₀)
Naloxonazine dihydrochlorideHEK-MORInhibition of morphine-induced cAMP overshootHTRF0.12 - 4.61 µM
Naloxone hydrochlorideHEK-MORInhibition of morphine-induced cAMP overshootHTRFData not available in snippets
Naltrexone hydrochlorideHEK-MORInhibition of morphine-induced cAMP overshootHTRFData not available in snippets

This table presents the inhibitory potency of naloxonazine and related compounds on morphine-induced cAMP overshoot in a cell-based assay. nih.gov

In Vivo Experimental Designs in Preclinical Models

In vivo studies are essential for understanding the physiological and behavioral effects of naloxonazine in a whole living organism. These experiments provide critical information that bridges the gap between molecular interactions and potential therapeutic applications.

Animal Model Selection and Justification

The choice of an appropriate animal model is a critical step in designing in vivo research on naloxonazine. mdpi.com Rodents, particularly rats and mice, are the most commonly used models in opioid research due to their well-characterized nervous systems, genetic tractability, and the availability of established behavioral assays for pain, reward, and dependence. ichor.bioarizona.edu

The justification for selecting a particular animal model depends on the specific research question. For instance, rat models of chronic inflammatory pain have been used to investigate the role of endogenous opioids and the effects of opioid antagonists. nih.gov In studies specifically examining naloxonazine, rats have been used to determine its effects on morphine-induced respiratory depression. nih.gov The use of knock-in mouse models, where specific opioid receptors are genetically modified, can also provide valuable insights into the precise molecular targets of naloxonazine's actions in vivo. frontiersin.org The selection process must also consider ethical implications and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research. mdpi.com

Administration Routes and Pharmacokinetic Considerations in Research Settings

The route of administration significantly influences the pharmacokinetic profile of naloxonazine, including its absorption, distribution, metabolism, and excretion. uoa.grnih.gov In research settings, various administration routes are employed depending on the experimental goals. Intravenous (IV) administration provides rapid and complete bioavailability, making it suitable for studying acute effects. nih.gov Intramuscular (IM) and subcutaneous (SC) injections are also common and provide more sustained absorption compared to the IV route. nih.govdrugbank.com

For centrally acting drugs like naloxonazine, the ability to cross the blood-brain barrier is a key pharmacokinetic consideration. drugbank.com Studies have shown that naloxonazine is centrally active upon peripheral administration. nih.gov The choice of administration route can impact the concentration of the drug that reaches the brain and thus influences its observed pharmacological effects. Researchers must carefully consider these pharmacokinetic factors when designing experiments and interpreting results. For example, the oral bioavailability of the related compound naloxone is very low, making this route unsuitable for many research applications where systemic effects are desired. nih.gov

The following table outlines common administration routes used in preclinical research for naloxone and related compounds, which can be extrapolated for naloxonazine studies.

Administration RouteKey Pharmacokinetic CharacteristicsCommon Research Application
Intravenous (IV)Rapid onset, 100% bioavailability. nih.govAcute pharmacological studies, dose-response relationship determination. nih.gov
Intramuscular (IM)Slower absorption than IV, high bioavailability. nih.govStudies requiring sustained drug levels. uoa.gr
Subcutaneous (SC)Slower absorption than IM. drugbank.comProlonged effect studies.
Intracerebroventricular (ICV)Direct administration to the central nervous system. nih.govInvestigating central mechanisms of action, bypassing the blood-brain barrier. nih.gov

Behavioral Phenotyping and Pharmacological Challenges

Behavioral phenotyping in animal models is a cornerstone of naloxonazine research, providing insights into its functional effects on pain perception, reward, and other opioid-mediated behaviors. A primary application of naloxonazine is in pharmacological challenge studies, where it is used to antagonize the effects of opioid agonists, thereby helping to dissect the roles of different μ-opioid receptor subtypes.

A key finding from these studies is the long-lasting and selective antagonism of morphine-induced analgesia by naloxonazine. nih.gov Pretreatment with naloxonazine has been shown to significantly increase the dose of morphine required to produce an analgesic effect, an outcome measured using standardized tests such as the tail-flick and writhing assays. johnshopkins.edu For instance, 24 hours after naloxonazine administration, the ED50 value for morphine analgesia can be increased by as much as 11-fold. johnshopkins.edu This prolonged antagonism is a hallmark of naloxonazine and is attributed to its irreversible binding to a subpopulation of μ-opioid receptors, often designated as μ1-receptors. nih.govjohnshopkins.edu

Interestingly, the antagonistic effects of naloxonazine can be biphasic. At a fixed dose of morphine, increasing doses of naloxonazine can initially decrease and then plateau the analgesic response, suggesting that morphine-induced analgesia may be mediated by both naloxonazine-sensitive (μ1) and naloxonazine-insensitive components. nih.gov

Beyond analgesia, naloxonazine has been employed to investigate the role of μ1-opioid receptors in other behaviors. For example, studies on cocaine-induced conditioned place preference (CPP), a measure of the rewarding effects of a drug, have shown that pretreatment with naloxonazine can block the development of cocaine-induced CPP. nih.gov This finding suggests a critical role for μ1-opioid receptors in the rewarding properties of cocaine. nih.gov In contrast, naloxonazine does not appear to affect cocaine-induced hyperlocomotion, indicating a dissociation between the neural substrates of reward and locomotor activity. nih.gov

The tables below summarize key findings from behavioral phenotyping and pharmacological challenge studies involving naloxonazine.

Behavioral Assay Agonist Challenged Effect of Naloxonazine Pretreatment Key Finding Reference
Tail-Flick AssayMorphineIncreased ED50 of morphine for analgesiaNaloxonazine produces a prolonged antagonism of morphine's analgesic effects. johnshopkins.edu
Writhing AssayMorphineIncreased ED50 of morphine for analgesiaConfirms the long-lasting antagonistic effect of naloxonazine on morphine analgesia. johnshopkins.edu
Conditioned Place PreferenceCocaineBlocked cocaine-induced CPPμ1-opioid receptors are implicated in the rewarding effects of cocaine. nih.gov
Locomotor ActivityCocaineNo effect on cocaine-induced hyperlocomotionDissociation between the rewarding and locomotor effects of cocaine. nih.gov
Respiratory DepressionSufentanilPartial and dose-dependent antagonismChallenges the exclusive role of μ2 receptors in respiratory depression. nih.gov

Ex Vivo Receptor Analysis Following In Vivo Administration

To directly link the behavioral effects of naloxonazine to its actions at the receptor level, researchers utilize ex vivo receptor analysis. This powerful technique involves administering the compound to a live animal, followed by the removal of brain or other tissues for subsequent in vitro analysis of opioid receptor binding.

A seminal finding from this line of research is that in vivo administration of naloxazone (B1237472), the precursor to naloxonazine, results in a prolonged and selective inhibition of high-affinity [3H]opiate binding sites in brain homogenates. johnshopkins.edu Scatchard analysis of saturation binding experiments, performed 24 hours after naloxazone treatment, reveals a significant reduction or complete absence of high-affinity binding sites for various radiolabeled opioids, including [3H]naloxone, [3H]dihydromorphine, and [3H]D-Ala2,Met5-enkephalinamide. johnshopkins.edu Notably, the low-affinity binding sites remain relatively unaffected, demonstrating the selectivity of naloxonazine for the high-affinity subpopulation of μ-opioid receptors. johnshopkins.edu This effect is long-lasting, with the high-affinity binding sites gradually returning to control levels over a period of three days, which correlates with the return of normal sensitivity to morphine analgesia. johnshopkins.edu

The selectivity of this effect is further underscored by the observation that naloxazone treatment does not alter the binding of ligands to other receptor systems, such as alpha- or beta-adrenergic, muscarinic, or benzodiazepine (B76468) receptors. johnshopkins.edu

More advanced ex vivo techniques, such as receptor autoradiography, can provide a more detailed anatomical map of receptor occupancy. While specific autoradiography studies focusing solely on naloxonazine are less common, the methodology has been applied to other opioid ligands to determine the regional distribution of receptor occupancy in the brain and spinal cord following systemic administration. nih.gov Positron Emission Tomography (PET) imaging in human subjects, while an in vivo technique, provides analogous data by non-invasively measuring receptor occupancy. For instance, studies with intranasal naloxone have demonstrated rapid and high occupancy of brain μ-opioid receptors. nih.gov These methodologies offer a powerful means to correlate the regional pharmacokinetics of a compound with its pharmacological effects.

Ex Vivo Technique Radioligand Used Tissue Analyzed Effect of In Vivo Naloxazone/Naloxonazine Key Finding Reference
Saturation Binding Assay[3H]naloxoneMouse Brain HomogenateAbsence of high-affinity binding sites.Naloxonazine selectively and irreversibly blocks high-affinity μ-opioid receptor binding sites. johnshopkins.edu
Saturation Binding Assay[3H]dihydromorphineMouse Brain HomogenateAbsence of high-affinity binding sites.Confirms the selective blockade of high-affinity sites by naloxonazine. johnshopkins.edu
Saturation Binding Assay[3H]D-Ala2,Met5-enkephalinamideMouse Brain HomogenateAbsence of high-affinity binding sites.Demonstrates the effect on an enkephalin analog, suggesting broad impact on high-affinity opioid binding. johnshopkins.edu

Computational and Structural Biology Approaches

In recent years, computational and structural biology methods have become increasingly important in drug research, offering atomic-level insights into ligand-receptor interactions and the conformational dynamics of receptors. While specific studies focusing exclusively on naloxonazine are emerging, the principles and techniques applied to the broader class of opioids and their receptors provide a framework for understanding the molecular mechanisms of naloxonazine.

Molecular Docking and Simulation Studies of Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. wikipedia.org This method is instrumental in understanding the specific interactions between a ligand, such as naloxonazine, and its receptor target, the μ-opioid receptor.

Although detailed molecular docking studies specifically for naloxonazine are not extensively published, research on the closely related compound naloxone provides significant insights. nih.gov Molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, have been used to study the binding of naloxone to the μ-opioid receptor. nih.gov These studies reveal that naloxone, despite sharing a similar chemical backbone with the agonist morphine, adopts a distinct binding pose within the receptor's binding pocket. nih.gov The subtle differences in the orientation and interactions of these two molecules are thought to be responsible for their opposing effects (antagonism vs. agonism). nih.gov

For instance, induced fit docking and MD simulations have identified key amino acid residues within the μ-opioid receptor that are critical for ligand recognition and binding. nih.gov It is hypothesized that naloxonazine, being a dimer of naloxone, would engage with a similar set of residues, with its larger structure potentially leading to the irreversible covalent binding that characterizes its pharmacology.

Molecular docking studies on other opioid receptor antagonists have also shed light on the structural basis of receptor selectivity. nih.govvcu.edu These studies often identify non-conserved amino acid residues in the "address" domain of the receptor as being crucial for determining whether a ligand will bind to the μ, delta, or kappa opioid receptor. nih.gov

Analysis of Receptor Conformations and Allosteric Modulation

Opioid receptors, like other G protein-coupled receptors (GPCRs), are dynamic proteins that exist in multiple conformational states. The binding of a ligand can stabilize a particular conformation, leading to a specific downstream signaling cascade. Antagonists like naloxonazine are thought to bind to and stabilize an inactive conformation of the receptor, preventing its activation by agonists.

Recent research has highlighted the importance of allosteric modulation in regulating opioid receptor function. wikipedia.orgnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site (where the endogenous ligand binds). wikipedia.org This binding can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the effect of the orthosteric ligand. wikipedia.org

While naloxonazine is primarily considered an orthosteric antagonist, its irreversible binding could induce long-lasting conformational changes in the receptor that might allosterically influence the binding of other molecules. Studies on negative allosteric modulators (NAMs) of the μ-opioid receptor have shown that these molecules can stabilize a unique inactive conformation of the receptor. nih.gov This stabilization can, in turn, enhance the binding affinity of antagonists like naloxone. stanford.edu

Future Directions and Advanced Research Considerations

Development of Novel Naloxonazine Derivatives and Analogs

The core structure of naloxonazine, a bivalent ligand formed as the azine derivative of naloxone (B1662785), offers a unique scaffold for the development of new chemical entities with enhanced pharmacological properties. nih.gov Research in this area is primarily focused on improving selectivity and modifying pharmacokinetic profiles through targeted chemical modifications.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For naloxonazine and its potential analogs, the goal is to identify which parts of the molecule are responsible for its high affinity and selectivity for the µ₁ receptor, and how modifications might further enhance these properties. nih.gov

SAR studies on related epoxymorphinan skeletons have shown that modifications at positions 6 and 17 are particularly influential on a ligand's function, determining whether it acts as an agonist or antagonist and its receptor selectivity. nih.gov For instance, introducing different substituents at the C₆-position can significantly alter binding and functional activity. acs.org Future research could systematically introduce a variety of chemical groups to the naloxonazine backbone to probe interactions with the receptor's binding pocket. The objective would be to create derivatives with even more pronounced selectivity for the µ₁ receptor over other µ subtypes and the kappa (κ) and delta (δ) opioid receptors, thereby minimizing off-target effects. acs.orgnih.gov

Research GoalPotential Modification SiteRationale
Enhance µ₁ SelectivityC₆-Position Side ChainAltering the size and electronic properties of the substituent could optimize interactions with the specific amino acid residues of the µ₁ receptor binding site.
Modulate IrreversibilityHydrazine BridgeModifying the central azine linkage could alter the compound's reactivity, potentially creating derivatives with tunable, long-lasting, or reversible antagonism.
Improve CNS Penetration17-Amino Group SubstituentChanging the N-allyl group to other alkyl or cyclopropylmethyl groups could influence blood-brain barrier permeability and interaction with the receptor. nih.gov

Prodrugs are inactive compounds that are converted into active drugs within the body through metabolic processes. This strategy can be used to improve a drug's pharmacokinetic properties, such as duration of action. Developing a prodrug of an opioid antagonist like naloxonazine is a promising area of research. nih.gov

Recent strategies for naloxone, the parent compound of naloxonazine, involve conjugation with hydrophilic molecules to create a depot effect upon administration. nih.gov For example, naloxone has been linked to ester groups that are slowly hydrolyzed by bodily enzymes like carboxylesterase 2 (CES2), leading to a sustained release of the active antagonist. nih.gov A similar approach could be applied to naloxonazine. By attaching a promoiety that is cleaved at a predictable rate, a naloxonazine prodrug could provide long-acting antagonism of µ₁ receptors. This could have significant implications for creating extended-release formulations for research into the long-term blockade of specific opioid receptor functions.

Exploration of Differential Opioid Receptor Subtypes Beyond µ₁

While naloxonazine is renowned for its high affinity and selectivity for the µ₁-opioid receptor, its interaction with other opioid receptor subtypes is a critical area of ongoing investigation. rndsystems.comsigmaaldrich.com Understanding its complete binding profile is essential for interpreting its pharmacological effects.

Radioligand binding assays have quantified naloxonazine's affinity for various opioid receptors. It binds potently to the µ-opioid receptor with a Kᵢ value of 0.054 nM. caymanchem.com Its selectivity stems from its significantly lower affinity for the κ- and δ-opioid receptors, with Kᵢ values of 11 nM and 8.6 nM, respectively. caymanchem.com Further studies have confirmed that naloxonazine can antagonize the effects of δ-opioid receptor agonists, although this action may be more prolonged compared to its reversible antagonism of certain µ-receptor agonists. nih.gov Some evidence suggests that at higher doses, naloxonazine may also interact with κ-opioid receptors. nih.gov This complex profile indicates that while naloxonazine is a powerful tool for isolating µ₁ receptor functions, its effects at other receptor subtypes, particularly at higher concentrations, must be considered for a comprehensive understanding of its in vivo actions. nih.govnih.gov

Receptor SubtypeBinding Affinity (Kᵢ/Kₑ)Naloxonazine's EffectReference
µ₁ (mu-1) Kₑ = 0.1 nMHigh-affinity, irreversible antagonism caymanchem.com
µ (mu) Kᵢ = 0.054 nMPotent antagonism caymanchem.com
δ (delta) Kᵢ = 8.6 nMLower-affinity, long-lasting antagonism caymanchem.comnih.gov
κ (kappa) Kᵢ = 11 nMLow-affinity binding caymanchem.com

Integration with Advanced Neuroimaging Techniques for Receptor Mapping

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantitative measurement and mapping of neuroreceptors in the living brain. nih.govrug.nl The integration of naloxonazine with PET imaging represents a significant advancement in studying the specific distribution and function of µ₁-opioid receptors.

While naloxonazine itself is not typically radiolabeled for direct use as a PET tracer, it is invaluable in displacement studies. mdpi.com In this paradigm, a PET scan is conducted using a non-selective or µ-preferring radiotracer, such as [¹¹C]carfentanil. auntminnie.comnih.gov A subsequent scan is then performed after administering naloxonazine. By comparing the two scans, researchers can determine the portion of the radiotracer signal that is displaced by naloxonazine. This displaced signal is attributed to the binding at µ₁ receptors, allowing for their specific mapping in various brain regions. mdpi.com This technique has been instrumental in demonstrating that [¹¹C]carfentanil predominantly binds to the µ₁ subtype in vivo. mdpi.com Future research could focus on developing a suitable radiolabeled analog of naloxonazine, which would allow for direct, high-resolution imaging of the µ₁ receptor distribution without the need for displacement protocols. biorxiv.org

Application of Proteomic and Transcriptomic Methodologies in Receptor Studies

Transcriptomics and proteomics are large-scale analytical methods that measure the full complement of RNA transcripts and proteins, respectively, in a biological sample. longdom.org Applying these techniques to study the effects of naloxonazine can provide an unbiased, system-wide view of the molecular changes that occur following µ₁-opioid receptor blockade.

By treating neuronal cells or tissues with naloxonazine, researchers can use transcriptomics (e.g., RNA-Seq) to identify all genes whose expression is altered. nih.gov This could reveal novel downstream signaling pathways and compensatory mechanisms that are activated or suppressed when µ₁ receptors are blocked. mdpi.com Complementarily, proteomics can identify changes in protein expression and post-translational modifications, offering a direct look at the functional machinery of the cell. frontiersin.orgnih.gov For example, these methods could uncover previously unknown proteins that interact with the µ₁ receptor or are involved in its signaling cascade. Integrating these "omics" approaches will allow for a more complete understanding of naloxonazine's cellular and physiological effects, moving beyond the receptor itself to map the entire network of interactions it influences. mdpi.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity of naloxonazine dihydrochloride hydrate?

  • Methodology : Use thin-layer chromatography (TLC) with silica gel plates. Prepare a sample solution (0.08 g in 10 mL methanol) and a standard solution (1 mL sample solution diluted to 200 mL). Develop the plate using a mobile phase of ammonia-saturated 1-butanol and methanol (20:1), and detect impurities using iron(III) chloride-potassium hexacyanoferrate(III) spray. Spots from the sample solution should not exceed the intensity of the standard solution .
  • Additional Validation : Confirm purity via loss on drying (≤2.0% at 105°C for 5 hours) and residue on ignition (≤0.2%) .

Q. How should this compound be stored to maintain stability?

  • Storage Conditions : Store in airtight, light-resistant containers at controlled room temperature. Avoid exposure to moisture and strong oxidizers. For long-term stability, consider desiccators with phosphorus(V) oxide .
  • Handling Precautions : Use local exhaust ventilation during handling to minimize inhalation or skin contact. Post-handling, wash thoroughly with water and avoid contamination of clothing .

Q. What is the recommended protocol for preparing aqueous solutions of this compound?

  • Dissolution : Dissolve in freshly boiled and cooled water to achieve a pH between 4.5 and 5.5. For poorly soluble batches, use methanol as a co-solvent, but ensure rapid testing to prevent degradation .
  • In Vivo Formulation : For animal studies, prepare a stock solution in DMSO, then dilute with PEG300, Tween 80, and sterile water to ensure clarity and bioavailability .

Advanced Research Questions

Q. How can researchers address contradictions in stability data for this compound under varying pH conditions?

  • Experimental Design : Conduct accelerated degradation studies by exposing the compound to buffers at pH 3.0, 7.4, and 9.0. Monitor degradation products via HPLC or LC-MS. Compare results with TLC impurity profiles to identify pH-sensitive intermediates .
  • Mitigation Strategies : Use antioxidants (e.g., ascorbic acid) in acidic formulations or lyophilization for long-term storage .

Q. What pharmacological assays are suitable for evaluating the opioid receptor antagonism of this compound?

  • In Vitro Models : Use competitive binding assays with radiolabeled opioid ligands (e.g., [³H]-naloxone) in cell lines expressing μ-opioid receptors. Calculate IC₅₀ values using nonlinear regression analysis .
  • In Vivo Validation : Employ tail-flick or hot-plate tests in murine models pre-treated with naloxonazine. Compare analgesia reversal efficacy against naloxone hydrochloride to assess selectivity .

Q. How can researchers optimize the synthesis of this compound to minimize by-products?

  • Process Refinement : Monitor reaction intermediates via real-time IR spectroscopy to control epoxide ring formation and allyl group incorporation. Use recrystallization from ethanol-water mixtures to isolate the dihydrochloride hydrate form .
  • Quality Control : Validate synthetic batches using the USP monograph criteria for related compounds (e.g., ≤1 impurity spot via TLC) .

Methodological Challenges and Solutions

Q. What strategies are effective in resolving discrepancies in bioanalytical data for this compound in plasma samples?

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate naloxonazine from plasma proteins. Validate recovery rates using deuterated internal standards .
  • Analytical Harmonization : Cross-validate results between GC-FID and LC-MS/MS platforms to confirm sensitivity and specificity .

Q. How should researchers design dose-response studies to evaluate the therapeutic window of this compound?

  • Dosing Protocol : Administer escalating doses (0.1–10 mg/kg) in rodent models and monitor both efficacy (opioid reversal) and toxicity (respiratory depression, locomotor activity). Use pharmacokinetic modeling to correlate plasma concentrations with effects .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant differences between dose groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.